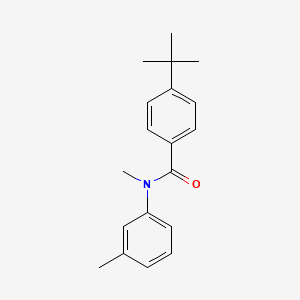
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(3-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(3-methylphenyl)- is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a tert-butyl group at the 4-position, a methyl group at the nitrogen atom, and a 3-methylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(3-methylphenyl)- typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine in the presence of a base such as triethylamine.
Substitution Reactions: The tert-butyl group can be introduced at the 4-position of the benzamide core through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
N-Methylation: The methyl group can be introduced at the nitrogen atom through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced through a nucleophilic substitution reaction using 3-methylphenyl bromide and a suitable base.
Industrial Production Methods
Industrial production of Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(3-methylphenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzamide group to a benzylamine group.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the benzamide nitrogen or electrophilic substitution at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl halides, and bases such as sodium hydride or potassium carbonate are used.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzamides and benzylamines.
Scientific Research Applications
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(3-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound without the tert-butyl, methyl, and 3-methylphenyl substitutions.
N-Methylbenzamide: Benzamide with a methyl group at the nitrogen atom.
4-tert-Butylbenzamide: Benzamide with a tert-butyl group at the 4-position.
Uniqueness
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(3-methylphenyl)- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the tert-butyl group enhances its steric hindrance, while the 3-methylphenyl group can influence its electronic properties and reactivity.
Properties
CAS No. |
76277-08-2 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-tert-butyl-N-methyl-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C19H23NO/c1-14-7-6-8-17(13-14)20(5)18(21)15-9-11-16(12-10-15)19(2,3)4/h6-13H,1-5H3 |
InChI Key |
LFSPJZYGTBRPEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


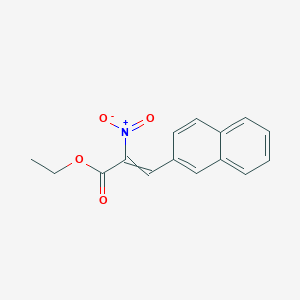
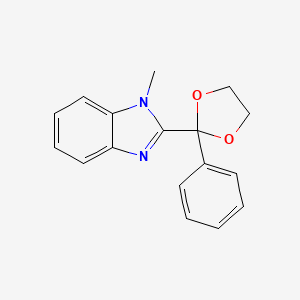
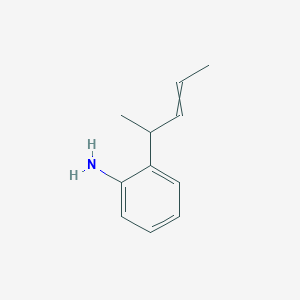
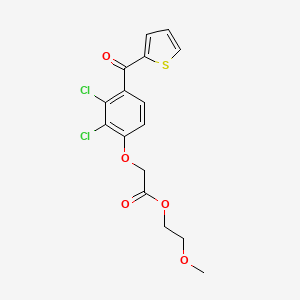

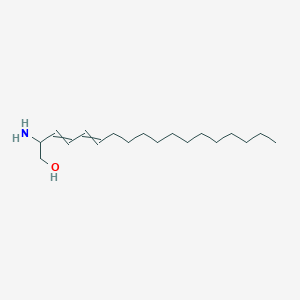
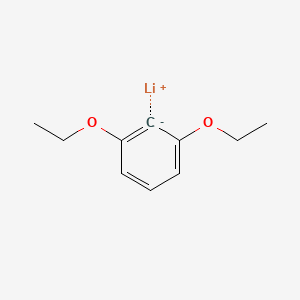

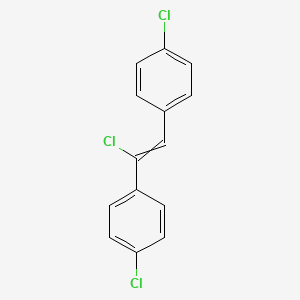
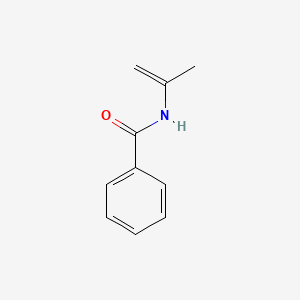
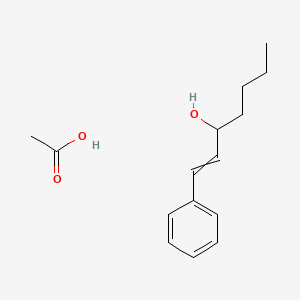

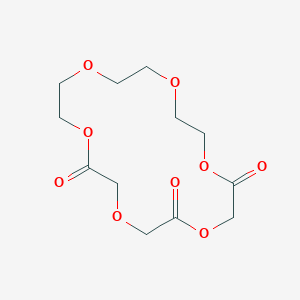
![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)
